ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-chlorophenyl and pentanamido groups. Common reagents used in these reactions include ethyl chloroformate, 4-chlorobenzoyl chloride, and pentanamide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:
- Ethyl 3-(4-bromophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific biological activities and reactivity, make it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-3-5-6-15(25)22-18-16-14(11-29-18)17(20(27)28-4-2)23-24(19(16)26)13-9-7-12(21)8-10-13/h7-11H,3-6H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSZFRDRCOCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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